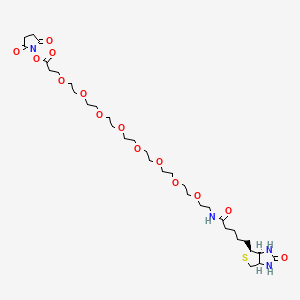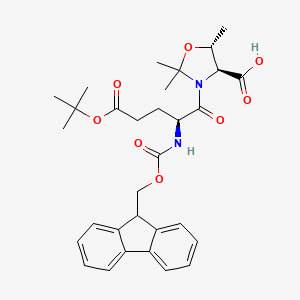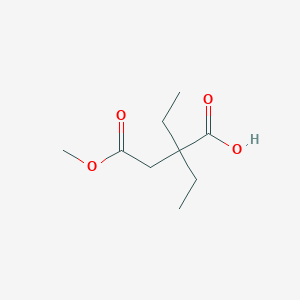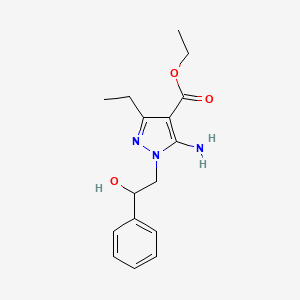
Biotin-PEG8-NHS ester
Übersicht
Beschreibung
Biotin-PEG8-NHS ester is an amine reactive biotinylation reagent that can conjugate with an amino molecule . The NHS moiety reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . The hydrophilic PEG spacer increases aqueous solubility .
Synthesis Analysis
Biotin-PEG8-NHS ester is a PEG derivative containing a biotin group and an NHS ester group . The NHS group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Molecular Structure Analysis
The molecular formula of Biotin-PEG8-NHS ester is C33H56N4O14S . Its IUPAC name is 2,5-dioxopyrrolidin-1-yl 29-oxo-33- ( (3aS,4S,6aR)-2-oxohexahydro-1H-thieno [3,4-d]imidazol-4-yl)-4,7,10,13,16,19,22,25-octaoxa-28-azatritriacontanoate .Chemical Reactions Analysis
The NHS moiety of Biotin-PEG8-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction forms stable amide bonds .Physical And Chemical Properties Analysis
Biotin-PEG8-NHS ester has a molecular weight of 764.89 . It is stored at -20°C . The compound is soluble in DMF and DMSO .Wissenschaftliche Forschungsanwendungen
Protein Labeling and Detection
Biotin-PEG8-NHS ester is commonly used for the biotinylation of proteins. The NHS ester group reacts specifically with primary amines, such as lysine residues and the N-terminus of proteins, forming stable amide bonds. This allows for the subsequent detection or purification of the biotinylated proteins using streptavidin probes or resins .
Cell Surface Modification
Due to its ability to react with amines, Biotin-PEG8-NHS ester can be used to modify cell surface proteins. This modification can facilitate the attachment of various probes or functional groups, which is essential for cell tracking, imaging, and analysis in live cell experiments .
Drug Delivery Systems
The hydrophilic PEG spacer in Biotin-PEG8-NHS ester increases its solubility in aqueous media, making it an ideal linker in drug delivery systems. It can be used to conjugate therapeutic agents to targeting molecules, improving the delivery and efficacy of drugs .
Surface Functionalization for Biosensors
Biotin-PEG8-NHS ester can be used to functionalize surfaces of biosensors. The biotin moiety can bind to avidin or streptavidin-coated surfaces, allowing for the immobilization of various biomolecules, which is crucial for the development of sensitive and specific biosensors .
Quantum Sensing
In quantum sensing applications, Biotin-PEG8-NHS ester has been used for the surface functionalization of diamond quantum sensors. This functionalization is critical for enhancing the sensitivity and specificity of quantum sensors in detecting magnetic fields, temperature, or pressure at the nanoscale .
Neuroscience Research
Biotin-PEG8-NHS ester can be utilized in neuroscience research for the labeling of neurons. This labeling can assist in the visualization and mapping of neural networks, contributing to a better understanding of brain function and connectivity .
Immunoassays
In immunoassays, Biotin-PEG8-NHS ester is used to biotinylate antibodies or antigens. The enhanced solubility provided by the PEG spacer facilitates the interaction with streptavidin-coated plates, leading to improved assay sensitivity and dynamic range .
PROTAC Linker
Biotin-PEG8-NHS ester serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins, and the biotin-PEG linker plays a crucial role in the molecule’s ability to target and bind to the protein of interest .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)/t26-,27-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGZDGOCJORRHA-IUEKTVKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N4O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG8-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)


![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)

![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)

![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)

![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)
![3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B1450337.png)
![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)